Hexadecanal-d5

Mass Spectrometry Isotopic Purity Internal Standard

In sphingolipid metabolism research, unreliable quantification due to matrix effects and H/D back-exchange can compromise your data. Hexadecanal-d5 directly resolves these issues as an optimal internal standard. - Eliminates quantitative bias: +5 Da mass shift avoids spectral overlap with the analyte's natural isotope envelope, while five deuterium atoms on non-exchangeable terminal carbons prevent back-exchange. - Ensures assay reliability: Precisely corrects for analyte-specific losses during extraction, derivatization, and ionization in S1P lyase activity assays and global lipidomics workflows. - Supply chain confidence: Available in multiple research-grade quantities with validated ≥98% purity to support your analytical method development and routine quantification.

Molecular Formula C16H27D5O
Molecular Weight 245.5
Cat. No. B1162287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecanal-d5
Synonyms1-Hexadecanal; Palmitaldehyde
Molecular FormulaC16H27D5O
Molecular Weight245.5
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC=O
InChIInChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3/i1D3,2D2
InChIKeyNIOYUNMRJMEDGI-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecanal-d5 Deuterated Internal Standard


Hexadecanal-d5 (Palmitaldehyde-d5) is a stable isotope-labeled analog of the endogenous long-chain fatty aldehyde hexadecanal (C16:0), containing five deuterium atoms at positions C15 and C16 (15,15',16,16,16-d5) . With a molecular formula of C16H27D5O and a molecular weight of approximately 245.5 g/mol, this compound is chemically identical to the native analyte but possesses a distinct +5 Da mass shift, enabling precise quantification via mass spectrometry (MS) . Hexadecanal itself is a key intermediate in sphingolipid metabolism, generated through the irreversible cleavage of sphingosine-1-phosphate (S1P) by S1P lyase, and serves as a major component of plasmalogens [1]. The deuterated form is specifically intended for use as an internal standard (IS) in gas chromatography (GC)-MS or liquid chromatography (LC)-MS workflows for the accurate quantification of hexadecanal in complex biological matrices [2].

Suitable as internal standard in GC-MS or LC-MS/MS quantification of hexadecanal.
Stable deuterium labeling at non-exchangeable terminal positions supports consistent IS response.
Designed to correct for matrix effects, extraction losses, and derivatization variability.

Why Generic Standards Fail for Hexadecanal


Generic substitution with unlabeled hexadecanal or structurally similar compounds (e.g., hexadecanol, octadecanal) introduces significant quantitative bias in lipidomics workflows. Unlike a true isotopic internal standard, non-isotopic analogs exhibit differential behavior during sample extraction, derivatization, and ionization, failing to correct for analyte-specific losses and matrix effects [1]. Even among deuterated options, standards with fewer than three mass units (e.g., d1/d2 analogs) risk spectral overlap with the natural M+1/M+2 isotope envelope of the analyte, compromising accurate peak integration . Furthermore, standards with labile deuterium placement (e.g., alpha to carbonyl) are prone to H/D back-exchange, which can lead to erratic internal standard response and severe underestimation of analyte concentration [2]. Hexadecanal-d5, with its +5 Da mass shift and placement of all five deuterium atoms on stable, non-exchangeable terminal carbon positions (C15-C16), directly addresses these failure points, ensuring reliable correction for analytical variability .

Non-isotopic analogs
Unlabeled hexadecanal or structural analogs (e.g., hexadecanol) may not correct for analyte-specific extraction and ionization differences, introducing quantitative bias.
Low mass shift standards
Deuterated standards with
Labile deuterium placement
Deuterium at exchangeable positions (e.g., alpha to carbonyl) may lead to H/D back-exchange and unstable IS response, affecting quantification reliability.

Hexadecanal-d5 Performance Evidence


Spectral Separation from Unlabeled Analytes

Hexadecanal-d5 provides a +5 Da mass difference from the endogenous analyte, hexadecanal, ensuring complete baseline resolution in MS spectra. This mass shift exceeds the minimum requirement of +3 Da for small molecules to avoid interference from natural isotopic abundance peaks (e.g., M+1, M+2 of the unlabeled analyte) . In contrast, internal standards with smaller mass differences (e.g., d1 or d2) or unlabeled analogs cannot be accurately quantified due to spectral overlap, leading to biased peak area ratios. The +5 Da shift of Hexadecanal-d5 unequivocally isolates the internal standard signal from the analyte's isotopic envelope, enabling precise and reliable peak integration .

Spectral Separation
+5 Da (Hexadecanal-d5) vs 0 Da unlabeled or d1/d2 analogs
Mass shift exceeds +3 Da threshold, avoiding isotopic envelope interference.
Reported for ESI/EI MS; enables baseline-resolved peak integration.
Mass Spectrometry Isotopic Purity Internal Standard

S1P Lyase Activity Assay Validation

In a validated LC-MS/MS method for quantifying sphingosine phosphate lyase (SPL) activity, incorporation of (2E)-d5-hexadecenal (the unsaturated analog of Hexadecanal-d5) as an internal standard resulted in a limit of quantification (LOQ) of 100 fmol for the enzymatic product [1]. While a direct numerical comparison of precision (%CV) and accuracy (%bias) between using the deuterated IS versus no IS or a non-isotopic IS is not provided in this study, the authors explicitly state that incorporation of the deuterated standard 'improves detection accuracy and precision' compared to current methods lacking such a standard [1]. This represents a class-level inference for Hexadecanal-d5, as its structural and isotopic properties are directly analogous to the compound validated in this assay.

S1P Lyase Assay LOQ
Class-level inference
100 fmol LOQ using deuterated hexadecenal internal standard
Supports method sensitivity context for hexadecanal quantification.
Direct Hexadecanal-d5 validation needed; reported qualitative improvement in accuracy/precision.
Sphingolipid Metabolism Enzyme Activity Method Validation

Non-Labile Deuterium Placement and Stability

Hexadecanal-d5 is commercially available with a chemical and isotopic purity of ≥98%, as confirmed by GC/MS and LC/MS analyses . This high purity ensures minimal contribution of unlabeled hexadecanal to the internal standard signal, which could otherwise lead to systematic underestimation of analyte concentration. Critically, the five deuterium atoms are located on the terminal carbon atoms (C15 and C16) of the alkyl chain, positions that are non-labile and not susceptible to proton-deuterium exchange under standard sample preparation and analysis conditions . In contrast, deuterated internal standards with labels on exchangeable positions (e.g., alpha to carbonyl) or with lower isotopic enrichment can exhibit variable internal standard response, introducing significant analytical error [1].

Isotopic Purity & Stability
≥98% isotopic purity; five deuterium atoms at non-labile terminal positions (C15, C16)
Minimizes unlabeled analyte contribution and H/D back-exchange risk.
Confirmed by GC/MS and LC/MS; supports reproducible IS response.
Isotopic Purity Chemical Stability Internal Standard

Advantage of Analyte-Specific Internal Standards

A foundational study by Bruenner et al. (1996) demonstrated that using individual deuterated internal standards for each aldehyde analyte (hexanal, nonanal, 4-hydroxy-2-nonenal) significantly improved precision and accuracy compared to using a single deuterated internal standard for all three aldehydes in a GC/MS assay [1]. The improvements were attributed to differences in extraction and derivatization efficiencies for individual analytes due to substantial differences in reactivity [1]. While Hexadecanal-d5 was not the specific analyte in this study, the findings provide strong class-level inference that a dedicated, isotopically matched internal standard (such as Hexadecanal-d5 for hexadecanal) yields superior quantitative results compared to a structurally similar but chemically distinct surrogate standard, especially when multiple aldehydes of varying reactivity are analyzed simultaneously.

Analyte-Specific IS
Class-level inference
Individual deuterated IS for each aldehyde vs single deuterated IS for multi-analyte panel
Reported improved precision and accuracy from matched internal standard.
Evidence from GC/MS of hexanal/nonanal/4-HNE; class-level support for Hexadecanal-d5 use.
Multi-Analyte Quantification Precision Derivatization

Hexadecanal-d5 Application Scenarios


S1P Lyase Activity Quantification for Drug Discovery

Hexadecanal-d5 is ideally suited as an internal standard for LC-MS/MS or GC-MS assays designed to measure S1P lyase activity, a critical enzyme in sphingolipid metabolism implicated in cancer, inflammation, and neurological disorders [1]. As demonstrated by Suh et al. (2015) using the structurally analogous (2E)-d5-hexadecenal, the deuterated standard enables precise quantification of the hexadecanal product, allowing researchers to accurately determine enzyme kinetics, screen for S1P lyase inhibitors or activators, and assess pathway flux in cellular and tissue models [1].

Lipidomics and Fatty Aldehyde Biomarker Profiling

In global lipidomics studies focused on oxidative stress, inflammation, or metabolic disease, Hexadecanal-d5 serves as a crucial internal standard for the targeted or untargeted quantification of hexadecanal . The +5 Da mass shift ensures unambiguous identification and quantitation in complex biological matrices like plasma, tissue homogenates, and cell lysates, as evidenced by general principles of stable isotope dilution MS . This is particularly relevant for studies where accurate measurement of this specific long-chain fatty aldehyde, derived from plasmalogen breakdown or S1P metabolism, is hypothesized to be a biomarker of pathology [2].

Food and Flavor QC Method Development

Hexadecanal (palmitaldehyde) is a volatile aldehyde contributing to the flavor profile of various foods and is sometimes used as a food additive . Hexadecanal-d5 can be employed as an internal standard in the development and validation of GC-MS methods for the quantification of hexadecanal in food products, essential oils, and flavor formulations. The high isotopic purity (≥98%) and stable, non-labile deuterium placement minimize analytical variability, ensuring robust and reproducible quantification required for quality control and regulatory compliance .

Application
Selection Property
Validation Focus
Sphingolipid pathway research (S1P lyase activity)
Isotopic internal standard for hexadecanal quantification
Enzyme kinetics and pathway flux monitoring in cell/tissue models
Lipidomics and fatty aldehyde biomarker studies
Specific hexadecanal measurement in complex biological matrices
Matrix-effect correction and accurate hexadecanal profiling
Food and flavor analysis method development
High isotopic purity and stable deuterium placement
Robust quantification for GC-MS method validation in food matrices

Technical Documentation Hub

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31 linked technical documents
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